molecular formula C5H3Br2N3S B13499478 2-(Azidomethyl)-3,5-dibromothiophene

2-(Azidomethyl)-3,5-dibromothiophene

Cat. No.: B13499478
M. Wt: 296.97 g/mol
InChI Key: TVMIVBUFNBBTRU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-3,5-dibromothiophene is an organic compound that features both azido and bromine functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium azide for the azidation step .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of azides and bromine compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-3,5-dibromothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-3,5-dibromothiophene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions (CuAAC) or can proceed without a catalyst under strain-promoted conditions (SPAAC) . The molecular targets and pathways involved are specific to the context in which the compound is used, such as labeling biomolecules or forming conductive materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)benzene: Similar in structure but lacks the bromine atoms and thiophene ring.

    3,5-Dibromo-2-methylthiophene: Similar but lacks the azido group.

    2-(Azidomethyl)furan: Similar but contains an oxygen atom in the ring instead of sulfur.

Uniqueness

2-(Azidomethyl)-3,5-dibromothiophene is unique due to the presence of both azido and bromine groups on a thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C5H3Br2N3S

Molecular Weight

296.97 g/mol

IUPAC Name

2-(azidomethyl)-3,5-dibromothiophene

InChI

InChI=1S/C5H3Br2N3S/c6-3-1-5(7)11-4(3)2-9-10-8/h1H,2H2

InChI Key

TVMIVBUFNBBTRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN=[N+]=[N-])Br

Origin of Product

United States

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